Bis(ethylcyclopentadienyl) ruthenium

MOCVD activation energy ruthenium thin film

Bis(ethylcyclopentadienyl)ruthenium (CAS 32992-96-4; molecular formula C₁₄H₁₈Ru; molecular weight 287.36 g/mol) is a ruthenium(II) metallocene sandwich complex featuring two η⁵-coordinated ethylcyclopentadienyl ligands. This compound is commercially supplied as a light yellow liquid at room temperature (melting point 6°C; density 1.3412 g/mL at 25°C), a physical state that distinguishes it from solid ruthenocene precursors and confers practical advantages for vapor delivery systems.

Molecular Formula C14H18Ru
Molecular Weight 287.4 g/mol
Cat. No. B13974832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(ethylcyclopentadienyl) ruthenium
Molecular FormulaC14H18Ru
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC[C-]1C=CC=C1.CC[C-]1C=CC=C1.[Ru+2]
InChIInChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2
InChIKeyOXJUCLBTTSNHOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(ethylcyclopentadienyl)ruthenium: Procurement-Grade Specifications for Semiconductor ALD/CVD Precursor Applications


Bis(ethylcyclopentadienyl)ruthenium (CAS 32992-96-4; molecular formula C₁₄H₁₈Ru; molecular weight 287.36 g/mol) is a ruthenium(II) metallocene sandwich complex featuring two η⁵-coordinated ethylcyclopentadienyl ligands [1]. This compound is commercially supplied as a light yellow liquid at room temperature (melting point 6°C; density 1.3412 g/mL at 25°C), a physical state that distinguishes it from solid ruthenocene precursors and confers practical advantages for vapor delivery systems . As a premier organoruthenium precursor, Ru(EtCp)₂ is engineered for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of ruthenium and ruthenium oxide thin films, with established utility in semiconductor interconnects, diffusion barriers, capacitor electrodes, and advanced metallization schemes [2].

Why Generic Ru(EtCp)₂ Substitution Fails: Comparative ALD/CVD Performance Data Demonstrates Film Resistivity and Nucleation Differences Among Ruthenium Precursors


Ruthenium precursors for thin film deposition exhibit wide variation in ligand structure, volatility, thermal stability, and surface reactivity. These intrinsic properties govern film nucleation behavior, impurity incorporation, growth per cycle, and ultimate electrical resistivity. In-class compounds including ruthenocene (RuCp₂), Ru amidinate complexes, Ru β-diketonates, and mixed-ligand metallocenes cannot be interchanged without measurable consequences for film quality, process window compatibility, or device electrical performance [1]. Bis(ethylcyclopentadienyl)ruthenium occupies a differentiated position: its ethyl-substituted cyclopentadienyl ligands confer a liquid physical state at ambient temperature while maintaining adequate volatility, enabling liquid delivery without solvent. However, this compound presents known nucleation challenges on certain substrates and exhibits process-dependent film resistivities spanning nearly an order of magnitude (from ~10 μΩ cm to >100 μΩ cm), underscoring the necessity of evidence-based precursor selection rather than generic substitution [2]. The quantitative evidence below establishes precisely where Ru(EtCp)₂ delivers verified differentiation relative to alternative ruthenium precursors.

Bis(ethylcyclopentadienyl)ruthenium: Quantitative Differentiation Evidence for Scientific Selection and Procurement


MOCVD Activation Energy Comparison: Ru(EtCp)₂ Exhibits 2.32 eV vs. 1.27 eV and 1.68 eV for Bis-Open and Half-Open Ruthenocene Analogs

In a direct head-to-head MOCVD study comparing three divalent ruthenium precursors with systematically varied ligand structures, bis(ethylcyclopentadienyl)ruthenium [Ru(EtCp)₂; ruthenocene type] exhibited an activation energy of 2.32 eV. The comparators—bis(2,4-dimethylpentadienyl)ruthenium [bis-open ruthenocene type] and (2,4-dimethylpentadienyl)(ethylcyclopentadienyl)ruthenium [Ru(DMPD)(EtCp); half-open ruthenocene type]—displayed activation energies of 1.27 eV and 1.68 eV, respectively [1]. Deposition amounts at the investigated conditions were 1.9 and 2.3 for the bis-open and half-open analogs, with Ru(EtCp)₂ deposition amount reported separately. Additionally, films from Ru(EtCp)₂ exhibited preferential (001) crystallographic orientation, whereas films from the comparators showed random orientations [1]. The higher activation energy of Ru(EtCp)₂ indicates a stronger temperature dependence of deposition rate, which translates to enhanced process control in the kinetic-limited temperature regime relevant to conformal deposition on high-aspect-ratio structures.

MOCVD activation energy ruthenium thin film precursor ligand effects kinetic-limited deposition

Ultra-Low Resistivity ALD Ru Films: Ru(EtCp)₂ Achieves 12 μΩ cm with NH₃ Plasma and 9.73 μΩ cm with Optimized Thermal ALD

Plasma-enhanced atomic layer deposition (PEALD) using bis(ethylcyclopentadienyl)ruthenium [Ru(EtCp)₂] with NH₃ plasma as the reducing agent produced ruthenium films with resistivity of 12 μΩ cm, saturated growth per cycle of 0.038 nm/cycle, and no detectable carbon or nitrogen impurities by elastic recoil detection time-of-flight analysis [1]. The film density was higher than that obtained from conventional ALD using oxygen as the reactant [1]. In a separate thermal ALD study using O₂ as reactant, Ru(EtCp)₂ delivered films with resistivity of approximately 15 μΩ cm and growth per cycle saturated at 0.15 nm/cycle, with carbon and oxygen impurities below 2 atom % [2]. More recently, optimized thermal ALD with Ru(EtCp)₂ and O₂ on TiN substrates achieved film resistivity of 9.73 μΩ cm after annealing at 600°C, representing one of the lowest resistivities reported for ALD Ru films in the literature [3]. The root-mean-square surface roughness of 50 nm thick PEALD Ru films was 0.7 nm [1], and 29 nm thick films deposited at 375°C exhibited surface roughness of approximately 1.5 nm [4].

atomic layer deposition ruthenium resistivity PEALD NH₃ plasma Cu interconnect replacement

Liquid Physical State and Volatility: Ru(EtCp)₂ Enables Solvent-Free Liquid Delivery vs. Solid Ruthenocene and β-Diketonate Precursors

Bis(ethylcyclopentadienyl)ruthenium is a liquid at room temperature (melting point 6°C), distinguishing it from ruthenocene (RuCp₂), which is a solid under ambient conditions . Its boiling point is 100°C at 0.01 mmHg . The ethyl substitution on the cyclopentadienyl ligands reduces intermolecular packing relative to unsubstituted ruthenocene, producing a liquid physical state while maintaining sufficient volatility for vapor deposition . Literature sources characterize Ru(EtCp)₂ as 'especially suitable for CVD because of its high vapor pressure and good thermal stability' [1]. In liquid source chemical vapor deposition configurations, Ru(EtCp)₂ can be delivered neat without requiring a solvent, simplifying precursor delivery system design and eliminating solvent-derived carbon contamination risks. This contrasts with solid precursors such as ruthenocene, which require sublimation-based delivery or dissolution in organic solvents, and Ru β-diketonates, which are typically solids with lower volatility.

liquid precursor vapor pressure CVD delivery thermal stability ruthenocene comparison

PEALD Eliminates Nucleation Delay: Ru(EtCp)₂ with O₂ Plasma Shows No Incubation on TaNx, Si, and SiO₂ Substrates

In a comparative study of thermal ALD versus plasma-enhanced ALD (PEALD) using Ru(EtCp)₂ and RuCp₂ as ruthenium precursors, PEALD with O₂ plasma eliminated nucleation delay on TaNx, Si, and SiO₂ substrates, whereas thermal ALD exhibited measurable incubation periods [1]. Both Ru(EtCp)₂ and RuCp₂ produced pure ruthenium films with resistivity below 20 μΩ cm under both thermal ALD and PEALD conditions [1]. The root-mean-square surface roughness of PEALD Ru films was lower than that of thermal ALD Ru films. This nucleation behavior differentiation is critical for applications requiring ultra-thin continuous films: the absence of an incubation period enables linear film growth from the first deposition cycle, facilitating precise thickness control at sub-5 nm regimes and uniform coverage on heterogeneous substrate stacks.

nucleation delay incubation time PEALD substrate compatibility Ru ALD

Oxygen-Dependent Deposition Chemistry: Ru(EtCp)₂ Enables Pure Ru Phase Control via O₂ Partial Pressure Optimization

Thermodynamic calculations and experimental MOCVD studies using Ru(EtCp)₂ revealed that oxygen supplied during deposition is preferentially consumed to oxidize carbon and hydrogen cracked from the precursor ligands, rather than oxidizing ruthenium to RuO₂ [1]. This mechanism enables deposition of pure metallic ruthenium films under oxidative conditions provided the O₂/precursor ratio remains within an optimal window. Experimental results confirmed that up to a certain oxygen concentration, metallic Ru was deposited without detectable RuO₂ impurity [1]. At an optimized oxygen supply, pure Ru phase films with minimal carbon and RuO₂ contamination were obtained at a deposition temperature of 300°C [1]. An independent ALD study using Ru(EtCp)₂ and O₂ at 270°C further confirmed that the relative ratio of adsorbed Ru(EtCp)₂ to oxygen partial pressure determines whether Ru metal or RuO₂ film is produced, with the higher relative ratio yielding metallic ruthenium [2]. This oxygen-mediated selectivity is distinct from precursors requiring separate reducing agents and provides a simplified process route to both Ru metal and RuO₂ films from a single precursor chemistry.

thermodynamic calculations oxygen partial pressure Ru vs RuO₂ selectivity MOCVD process window carbon impurity control

Documented Substrate-Specific Growth Behavior: Near-Zero Incubation on TiN vs. Inhibition on Certain Substrates

Recent systematic investigation of Ru ALD growth behavior using Ru(EtCp)₂ and O₂ revealed substrate-dependent nucleation characteristics: Ru films grew rapidly on TiN substrates with almost no incubation time, while different growth behavior was observed on other substrates [1]. The study established an adsorption and combustion mechanism for ALD-Ru on TiN substrates, distinct from the previously reported segregation and combustion mechanism [1]. SEM and XPS analysis confirmed polycrystalline Ru films with average grain size of 16.53 nm and negligible impurities. Separately, a study reported that bis(ethylcyclopentadienyl)ruthenium exhibited inhibition behavior under certain conditions, while (methylcyclopentadienyl-pyrrolyl)ruthenium (Ru(MeCp)Py) showed nearly linear growth [2]. This substrate-specific nucleation behavior—particularly the near-zero incubation on TiN—is a critical differentiator for applications involving TiN barrier/liner layers, where Ru is frequently deposited as a seed or glue layer prior to Cu electroplating.

substrate-dependent nucleation TiN incubation time Ru ALD growth mechanism adsorption-combustion

Bis(ethylcyclopentadienyl)ruthenium: Validated Application Scenarios for Semiconductor Thin Film Procurement


Advanced Logic Interconnect Metallization: PEALD Ru Barrier/Seed Layers Using NH₃ or O₂ Plasma

For semiconductor manufacturers developing sub-10 nm logic interconnects, Ru(EtCp)₂ with NH₃ plasma PEALD delivers ruthenium films with 12 μΩ cm resistivity and 0.7 nm RMS roughness at 50 nm thickness [1]. The absence of nucleation delay on TaNx, Si, and SiO₂ substrates enables deposition of continuous films at thicknesses below 5 nm [2]. This combination of low resistivity, smooth surface morphology, and minimal incubation supports Cu interconnect replacement strategies and Ru semi-damascene integration schemes where Ru serves as both barrier and conductor. Process engineers should note that NH₃ plasma yields lower resistivity (12 μΩ cm) and zero carbon/nitrogen incorporation compared to O₂-based thermal ALD (15 μΩ cm, <2 atom% C/O) [1][3].

DRAM and Ferroelectric Memory Capacitor Electrodes: Conformal Ru and RuO₂ Films via MOCVD and ALD

In high-aspect-ratio DRAM capacitor structures and ferroelectric RAM (FeRAM) devices, Ru(EtCp)₂ MOCVD with optimized O₂ supply yields pure Ru metal electrodes at 300°C deposition temperature [4]. The higher MOCVD activation energy of Ru(EtCp)₂ (2.32 eV) relative to open-ruthenocene analogs (1.27–1.68 eV) provides enhanced conformality control in the kinetic-limited regime essential for coating deep trenches and cylindrical capacitor structures [5]. For applications requiring RuO₂ bottom electrodes, adjusting the Ru(EtCp)₂/O₂ relative ratio during ALD at 270°C enables phase switching between Ru metal and conductive RuO₂ from the same precursor chemistry [3]. The PEALD process with O₂ plasma at 375°C yields pure Ru films with 18–19 μΩ cm resistivity and 1.5 nm surface roughness at 29 nm thickness [6].

Cu Diffusion Barrier and Glue Layer Integration: Ultra-Thin Ru Films on TiN

For Cu dual-damascene interconnect fabrication, Ru(EtCp)₂ thermal ALD at 270°C deposits ruthenium glue layers on TiN diffusion barriers with near-zero incubation time and saturated growth per cycle of 0.15 nm/cycle [3]. The rapid nucleation on TiN enables formation of continuous, adherent Ru films at thicknesses below 2 nm, which improves Cu electroplating nucleation and adhesion while minimizing the barrier/seed stack's contribution to line resistance. Secondary ion mass spectroscopy analysis confirms that the Ru glue layer suppresses interfacial contaminants (carbon and fluorine) originating from metallorganic Cu precursors [3]. For ultra-low resistivity requirements, optimized thermal ALD with post-deposition annealing at 600°C achieves film resistivity of 9.73 μΩ cm [7].

Liquid Delivery MOCVD for Coated Conductor and Electrode Applications

For applications requiring ruthenium films on non-semiconductor substrates—including coated conductors for superconducting tapes, thin film resistors, and specialized electrode materials—Ru(EtCp)₂ liquid source MOCVD provides a solvent-free delivery route. The liquid physical state (melting point 6°C) simplifies precursor handling and vapor delivery system design compared to solid ruthenocene . Films deposited on biaxially textured Ni substrates exhibited low resistivity of approximately 10–20 μΩ cm, suitable for buffer layer applications in superconductor tapes and dielectric capacitor electrodes [8]. Process optimization requires maintaining O₂/Ar ratio at or below 30/10 to avoid RuO₂ formation while ensuring sufficient oxygen for ligand combustion [8].

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